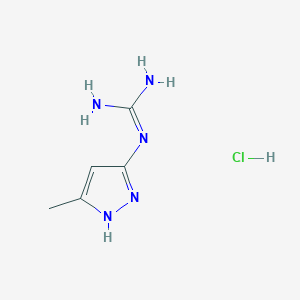

1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride has shown promising results in antimicrobial applications. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it was identified as a potential antibiotic candidate. The mechanism of action involves increased cellular accumulation within Gram-negative bacteria, enhancing its antibacterial efficacy .

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of related pyrazole compounds on various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their activity against human leukemia and melanoma cells, showing significant inhibitory concentrations . The guanidine moiety in this compound is critical for its biological activity, suggesting a potential pathway for developing anticancer agents.

Analgesic Properties

The compound has also been investigated for analgesic properties. Its structural similarity to known analgesics positions it as a candidate for pain management therapies. Studies have indicated that modifications to the pyrazole ring can enhance its analgesic efficacy, which warrants further exploration .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been explored for its pesticidal properties. Compounds with similar pyrazole structures have exhibited herbicidal and insecticidal activities against various pests and weeds. For example, certain derivatives have shown effective control over common agricultural pests while being less toxic to beneficial insects .

Plant Growth Regulation

Additionally, the compound's influence on plant growth has been studied. It has been observed that pyrazole derivatives can act as growth regulators, enhancing crop yield and resilience under stress conditions. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving food security .

Materials Science Applications

Polymer Synthesis

In materials science, this compound serves as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of guanidine functionalities into polymer matrices can improve thermal stability and mechanical strength. Research indicates that such polymers exhibit favorable characteristics for applications in coatings and composites .

Nanomaterials Development

The compound is also being explored in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antibiotic Development | Identified as effective against MRSA (MIC = 1.5 µM) |

| Cytotoxicity Evaluation | Cancer Research | Significant cytotoxicity against leukemia cell lines (IC50 < 10 µM) |

| Pesticidal Efficacy | Agricultural Science | Effective against aphids with low toxicity to non-target species |

| Polymer Research | Materials Science | Enhanced mechanical properties in polymer composites |

Mecanismo De Acción

The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.

3(5)-Aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.

Imidazole Derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.

Uniqueness: Its combination of a pyrazole ring with a guanidine moiety makes it a valuable compound for various research and industrial purposes .

Actividad Biológica

1-(5-Methyl-1H-pyrazol-3-yl)guanidine hydrochloride is a compound of significant interest due to its diverse biological activities. The guanidine scaffold is prevalent in various natural compounds and has been associated with a wide range of pharmacological effects, including anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with guanidine derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity. For instance, one study reported using dimethylformamide as a solvent to maximize product yield through controlled reaction conditions .

Anticancer Activity

Research indicates that compounds containing the guanidine moiety exhibit promising anticancer properties. For example, studies have shown that guanidine derivatives can induce apoptosis in cancer cell lines by activating caspases and interfering with the MAPK/ERK signaling pathway . A specific case study demonstrated that this compound displayed significant cytotoxicity against human tumor cell lines, with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The compound showed notable activity against Escherichia coli and Candida albicans, with inhibition zones comparable to standard antibiotics like ampicillin and antifungals like clotrimazole .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| C. albicans | 18 | 16 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly influence the biological activity of the compound. For instance, substituents at the 5-position of the pyrazole enhance its anticancer efficacy while maintaining antibacterial properties . The presence of electron-donating groups was found to increase the potency against cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Study : In vitro testing on HepG2 and MCF-7 cells revealed that this compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : A comparative study assessed various derivatives against a panel of bacteria and fungi, demonstrating that this compound exhibited superior activity compared to many known standards .

Propiedades

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-3-2-4(10-9-3)8-5(6)7;/h2H,1H3,(H5,6,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOMTMSOYULHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N=C(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.